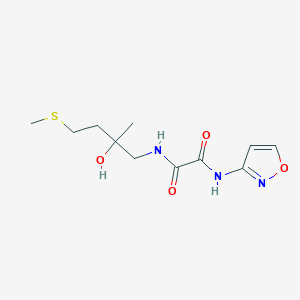

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-11(17,4-6-19-2)7-12-9(15)10(16)13-8-3-5-18-14-8/h3,5,17H,4,6-7H2,1-2H3,(H,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQVWCTUEGARJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NC1=NOC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the oxalamide group: This step may involve the reaction of an oxalyl chloride derivative with an amine precursor.

Addition of the hydroxy and methylthio groups: These functional groups can be introduced through nucleophilic substitution or addition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide group would yield primary or secondary amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

Medicine: Possible applications in drug development or as a therapeutic agent.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamides are a structurally diverse class with applications ranging from flavoring agents to antiviral therapeutics. Below is a systematic comparison of the target compound with structurally or functionally related analogs:

Structural Analogs

Functional Analogs

- S336 (CAS 745047-53-4): A flavoring oxalamide with 2,4-dimethoxybenzyl and 2-(pyridin-2-yl)ethyl groups. Exhibits high umami potency (EC50 ~0.3 µM at hTAS1R1/hTAS1R3 receptors).

- N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c, ) : A kinase inhibitor with trifluoromethyl and pyridyl groups. Higher molecular weight (C22H16ClF4N3O4, MW 509.8) and distinct physicochemical properties (melting point 260–262°C) due to halogenation .

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The isoxazol-3-yl group in the target compound may enhance binding to biological targets (e.g., viral entry proteins or taste receptors) compared to benzamide or thiazole analogs.

- Unanswered Questions :

- Synthetic routes for the target compound require optimization (e.g., yield, stereochemical control).

- Biological screening data (e.g., antiviral, umami potency) are absent in the evidence and warrant experimental validation.

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H16N2O3S

- Molecular Weight : 252.32 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with oxalamide precursors. The synthetic pathway can be summarized as follows:

- Preparation of Isoxazole Derivative : This involves the cyclization of appropriate precursors under acidic or basic conditions.

- Formation of Oxalamide : The oxalamide is synthesized by reacting oxalic acid with amine derivatives.

- Coupling Reaction : The isoxazole derivative is then coupled with the oxalamide to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study found that derivatives possessing the isoxazole moiety displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, a related compound demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer), suggesting that modifications in the structure could enhance efficacy against tumors .

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. Specifically, it has been noted that similar compounds can inhibit enzymes like alkaline phosphatase, which plays a role in various physiological processes .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

| Cytotoxicity Assay | Showed IC50 values of 25 µM against MCF7 cells, indicating moderate cytotoxicity. |

| Enzyme Inhibition | Identified as a potent inhibitor of alkaline phosphatase with an IC50 value of 15 µM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.